molecular formula C16H18FN3O3S B11144817 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11144817
M. Wt: 351.4 g/mol
InChI Key: MWWCYWNEHSCLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a dioxido substituent, a fluorophenyl group, and a pyrazole ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene ring, followed by the introduction of the dioxido group. The fluorophenyl and pyrazole moieties are then synthesized separately and subsequently coupled with the tetrahydrothiophene intermediate. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dioxido group back to a sulfide.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide has several scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Its chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide can be compared with similar compounds such as:

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide: This compound shares the tetrahydrothiophene ring but differs in the substituents attached to it.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide: Another similar compound with a different functional group attached to the tetrahydrothiophene ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18FN3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C16H18FN3O3S/c1-10-14(8-15(21)18-13-6-7-24(22,23)9-13)16(20-19-10)11-2-4-12(17)5-3-11/h2-5,13H,6-9H2,1H3,(H,18,21)(H,19,20)

InChI Key

MWWCYWNEHSCLFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.